1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione
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Overview
Description
“1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione” is a chemical compound that features a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Chemical Properties and Derivatives
Pyrrolidine and its derivatives, including pyrrolidine-2,5-diones, are widely recognized for their versatility in drug discovery and development. They offer a broad pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and provide increased three-dimensional coverage, a phenomenon referred to as “pseudorotation” (Li Petri et al., 2021). This flexibility makes them valuable scaffolds in medicinal chemistry for the synthesis of bioactive molecules with diverse therapeutic potential.
Application in Electronic Materials
The research into conjugated polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives, which are structurally similar to diketopyrrolopyrroles (DPP), highlights their importance in the development of high-performance electronic devices. These derivatives, including isoDPP, BDP (benzodipyrrolidone), and NDP (naphthodipyrrolidone), have shown promising applications in electronic devices due to their distinct optical and electrochemical properties (Deng et al., 2019).
Biological and Pharmacological Research
The incorporation of the pyrrolidine scaffold into molecules has been demonstrated to significantly influence biological activity, including antiviral, antibacterial, and anticancer properties. The versatility of pyrrolidine derivatives in drug design and synthesis is attributed to their ability to efficiently explore pharmacophore space and contribute to the molecular stereochemistry, enhancing the interaction with biological targets (Li Petri et al., 2021).
Mechanism of Action
Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Since one of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
1-benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2NO2S2/c24-16-6-10-18(11-7-16)29-20-21(30-19-12-8-17(25)9-13-19)23(28)26(22(20)27)14-15-4-2-1-3-5-15/h1-13,20-21H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAFHOTUXQPNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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